

1-Methyl-2-pyridone: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 1-Methyl-2-pyridone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-pyridone, a heterocyclic organic compound, holds significance in various scientific domains, including organic synthesis and pharmaceutical research. This technical guide provides an in-depth overview of the fundamental chemical properties of **1-Methyl-2-pyridone**, encompassing its physicochemical characteristics, spectroscopic data, and relevant experimental protocols. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Chemical Properties

1-Methyl-2-pyridone, also known as N-Methyl-2-pyridone, is a derivative of 2-pyridone with a methyl group attached to the nitrogen atom. Its chemical structure consists of a six-membered aromatic ring containing one nitrogen atom and a carbonyl group at the 2-position.

Table 1: Physicochemical Properties of **1-Methyl-2-pyridone**

Property	Value	Reference(s)
Chemical Formula	C ₆ H ₇ NO	[1][2]
Molecular Weight	109.13 g/mol	[3]
CAS Number	694-85-9	[1]
Appearance	Colorless to pale yellow or clear brown liquid/solid	[1][4]
Melting Point	30-32 °C	[3][4]
Boiling Point	250 °C at 740 mmHg	[5][6]
Density	1.129 g/mL at 20 °C	[4]
Refractive Index (n ²⁰ /D)	1.569	[4]
Water Solubility	1000 mg/mL at 20 °C	[1][4]
pKa	0.30 ± 0.62 (Predicted)	[1]
XLogP3	-0.2	[3]

Spectroscopic Data

The structural elucidation and characterization of **1-Methyl-2-pyridone** are heavily reliant on various spectroscopic techniques.

¹H NMR Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for **1-Methyl-2-pyridone** (in CDCl₃)

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Reference(s)
H6	~7.34	ddd	J = 9.12, 6.66, 2.07	[7]
H4	~7.32	ddd	J = 6.67, 2.07, 0.70	[7]
H3	~6.57	d	J = 9.12, 1.38	[7]
H5	~6.17	t	J = 6.67, 6.66	[7]
N-CH ₃	~3.59	s	-	[7]

¹³C NMR Spectroscopy

Table 3: ¹³C NMR Spectroscopic Data for **1-Methyl-2-pyridone**

Assignment	Chemical Shift (δ , ppm)	Reference(s)
C=O (C2)	~163	[8]
C6	~139	[8]
C4	~135	[8]
C3	~120	[8]
C5	~105	[8]
N-CH ₃	~37	[8]

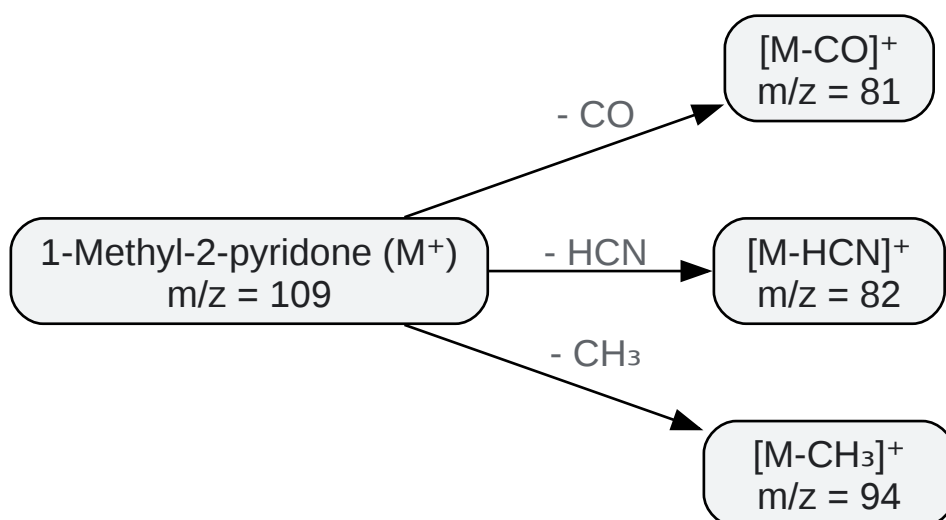
Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for **1-Methyl-2-pyridone**

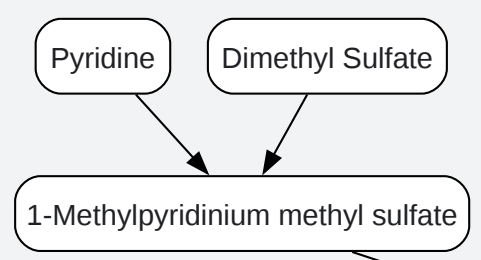
Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
~1660	C=O stretch (amide I)	Strong
~1580, ~1540	C=C and C-N stretching	Medium-Strong
~1470	CH ₂ scissoring (from methyl group)	Medium
~770	C-H out-of-plane bending	Strong

Mass Spectrometry

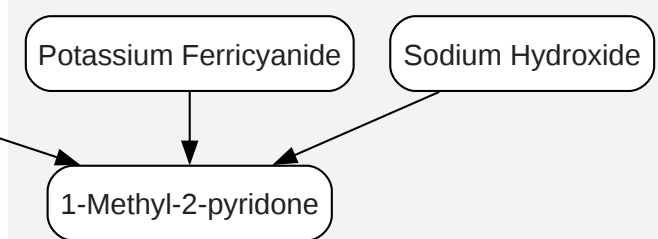
The electron ionization (EI) mass spectrum of **1-Methyl-2-pyridone** shows a prominent molecular ion peak (M⁺) at m/z 109, corresponding to its molecular weight.



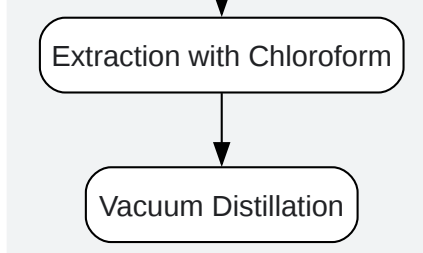
Step 1: Formation of Pyridinium Salt

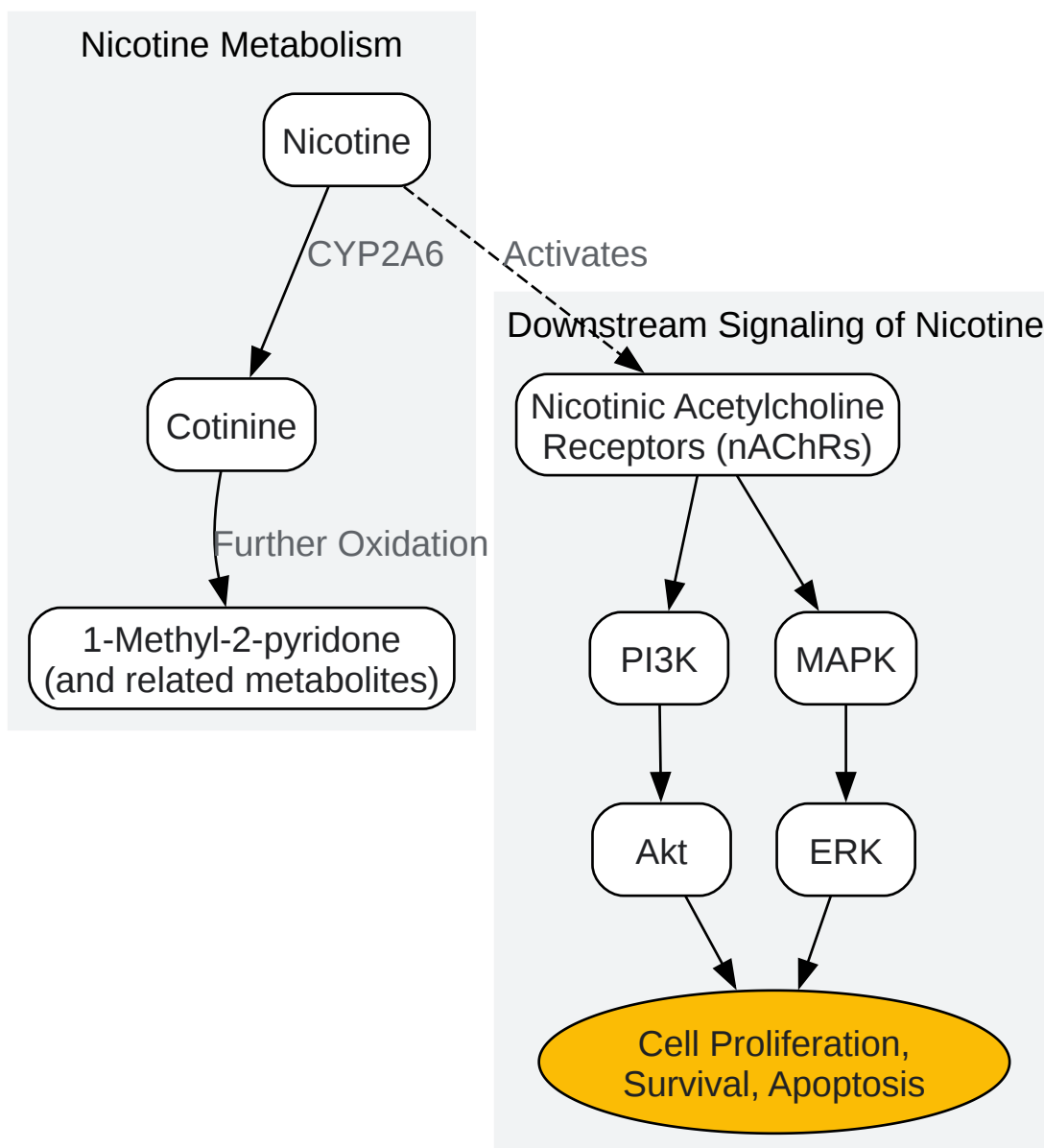


Step 2: Oxidation



Step 3: Workup and Purification





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